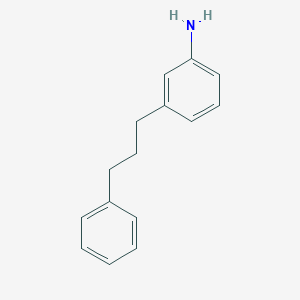

3-(3-Phenylpropyl)aniline

Descripción

Contextual Significance of Aromatic Amines in Modern Organic Synthesis

Aromatic amines, or arylamines, are a class of organic compounds characterized by an amino group directly attached to an aromatic ring. numberanalytics.comwisdomlib.org Their significance in modern organic synthesis is profound and multifaceted. They serve as fundamental building blocks and versatile intermediates in the synthesis of a wide range of complex molecules. numberanalytics.com This versatility stems from the reactivity of the amino group and the aromatic ring, allowing for a variety of chemical transformations. evonik.com

The applications of aromatic amines are extensive, spanning numerous industries. They are crucial precursors in the manufacturing of pharmaceuticals, dyes, pigments, and agrochemicals. numberanalytics.comwikipedia.org In the pharmaceutical industry, the aromatic amine moiety is a common feature in many bioactive molecules. wikipedia.org In the dye industry, they are essential for the production of azo dyes, which are widely used in textiles. numberanalytics.com Furthermore, aromatic amines can act as catalysts in various chemical reactions. evonik.com Their ability to undergo reactions such as diazotization, coupling, acylation, and alkylation makes them indispensable tools for organic chemists. numberanalytics.comevonik.comkkwagh.edu.in The diazonium salts formed from aromatic amines are particularly useful intermediates for introducing a variety of functional groups onto an aromatic ring. kkwagh.edu.in

Structural Features and Research Relevance of the 3-(3-Phenylpropyl)aniline Moiety

The this compound molecule possesses a unique structural architecture that combines several key chemical features, making it a subject of research interest. Its structure consists of an aniline (B41778) ring substituted at the meta-position with a 3-phenylpropyl group. epa.govuni.lu This combination of a flexible alkyl chain and two aromatic rings imparts specific conformational properties and potential for various intermolecular interactions.

The key structural components are:

Aniline Moiety: The primary aromatic amine group (-NH2) attached to a benzene (B151609) ring. This group is a key site for chemical reactions. smolecule.com

Terminal Phenyl Group: A benzene ring at the end of the alkyl chain, contributing to the molecule's aromatic character and potential for pi-stacking interactions. smolecule.com

The research relevance of this moiety lies in its potential as a scaffold for developing new chemical entities. The presence of both a reactive amine and modifiable aromatic rings allows for the synthesis of a diverse library of derivatives. The phenylpropylamine framework itself is found in various pharmacologically active compounds. For instance, derivatives of 3-phenylpropylamine (B116678) have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs).

Evolution of Synthetic Strategies for Phenylpropylamine Derivatives

The synthesis of phenylpropylamine derivatives has evolved over time, with researchers developing increasingly efficient and versatile methods. Early approaches often involved multi-step sequences with limitations such as harsh reaction conditions and low yields.

More recent strategies have focused on the development of catalytic systems and more direct synthetic routes. For example, hydroamination reactions have been explored for the synthesis of related structures. The reduction of nitrostyrenes and benzyl (B1604629) cyanides are also established methods for producing phenethylamine (B48288) backbones, which can be further modified. wikipedia.org

A significant area of development has been in the asymmetric synthesis of chiral phenylpropylamine derivatives, which are important for pharmaceutical applications. researchgate.net Biocatalytic methods, utilizing enzymes like ω-transaminases, have emerged as powerful tools for producing enantiomerically pure amines. These enzymatic methods often offer high selectivity and operate under mild conditions.

The synthesis of specific derivatives often involves coupling reactions. For instance, amide derivatives can be prepared by coupling 3-phenylpropylamine with various carboxylic acids. nih.gov The development of metal-free N-arylation methods has also provided milder conditions for forming the aniline linkage.

Current State of Research and Future Directions for this compound

Currently, research on this compound and its close derivatives is multifaceted. While specific research on this compound itself is not extensively documented in readily available literature, studies on the broader class of phenylpropylamine derivatives provide insights into potential areas of investigation.

Current Research Focus:

Medicinal Chemistry: A significant portion of research on related structures focuses on their potential as therapeutic agents. For example, derivatives have been studied as CCR5 antagonists for potential use in HIV treatment and for their effects on the central nervous system. acs.orgnih.govsolubilityofthings.com

Materials Science: The structural features of these molecules, including their aromatic and amine groups, suggest potential applications in the development of new materials with specific electronic or optical properties. smolecule.commdpi.com

Synthetic Methodology: The development of novel and efficient synthetic routes to access these and related structures remains an active area of research. researchgate.net

Future Directions:

Exploration of Biological Activity: A thorough investigation into the biological profile of this compound and its derivatives could uncover new pharmacological activities.

Development of Novel Catalysts: The synthesis of these molecules could be further improved by designing new catalysts that offer higher efficiency, selectivity, and sustainability.

Application in Supramolecular Chemistry: The ability of the molecule to engage in various non-covalent interactions could be exploited in the design of new supramolecular assemblies and host-guest systems.

Computational Studies: In-depth computational analysis could provide a deeper understanding of the structure-property relationships of these molecules, guiding the design of new derivatives with desired characteristics. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAYIGFFATDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330169 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80861-05-8 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Phenylpropyl Aniline and Analogues

Catalytic Approaches to N-Alkylation and Carbon-Nitrogen Bond Formation

Reductive N-Alkylation Employing Heterogeneous and Homogeneous Catalysis

Reductive N-alkylation is a powerful and widely used method for the synthesis of amines. This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. Both heterogeneous and homogeneous catalysts have been effectively employed in these transformations.

One approach to synthesizing 3-(3-phenylpropyl)aniline involves the catalytic reduction of 3-(3-phenyl-1-propenyl)aniline. prepchem.com A common heterogeneous catalyst for this transformation is 10% palladium on carbon (Pd/C). prepchem.com This method has demonstrated high efficiency in the reduction of the carbon-carbon double bond to yield the desired saturated product. prepchem.com

Homogeneous catalysts have also proven effective. For instance, the reductive N-alkylation of nitrobenzenes with aldehydes can be achieved using a rhodium-on-carbon (Rh@CN) catalyst. This reaction proceeds smoothly to give N-alkyl anilines in good yields. rsc.org The reaction tolerates a variety of functional groups on both the nitrobenzene (B124822) and aldehyde, including halides and methyl and methoxy (B1213986) groups. rsc.org Notably, aliphatic aldehydes such as 3-phenylpropanal (B7769412) react efficiently to produce the corresponding N-alkylated anilines. rsc.org

Another effective method involves the one-pot reductive mono-N-alkylation of anilines and nitroarenes using a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor. nih.gov This reaction proceeds at room temperature with excellent yields and selectivity. nih.gov However, this specific protocol is more suitable for aliphatic aldehydes. mdpi.com

| Catalyst | Reactants | Product | Yield | Reference |

| 10% Pd/C | 3-(3-phenyl-1-propenyl)aniline, H₂ | This compound | Not specified | prepchem.com |

| Rh@CN | Nitrobenzene, 3-phenylpropanal, H₂ | N-(3-phenylpropyl)aniline | 86% | rsc.org |

| Pd/C | Aniline (B41778), Aldehyde, HCOONH₄ | Mono-N-alkylated aniline | 49-99% | nih.govmdpi.com |

Hydroaminomethylation Protocols in Green Solvents

Hydroaminomethylation (HAM) is an atom-economical process that combines hydroformylation of an alkene with subsequent reductive amination in a one-pot reaction to produce higher amines. The use of green solvents, particularly water, has made this methodology even more attractive from an environmental perspective.

Recent advancements have demonstrated the feasibility of performing hydroaminomethylation of vinyl arenes with anilines in water. researchgate.net This process is facilitated by the use of water-soluble diphosphine ligands with a rhodium catalyst. researchgate.net This method has shown broad substrate scope, affording N-(2-phenylpropyl)anilines in high yields and selectivities. researchgate.net A protocol combining micellar catalysis and microwave heating in water has been developed for the hydroaminomethylation of anilines, resulting in good yields and regioselectivity for secondary and tertiary anilines. unisi.it This system also allows for the full recovery and reuse of the catalyst. unisi.it

| Catalyst System | Reactants | Product | Yield | Solvent | Reference |

| Rhodium/Water-soluble diphosphine ligands | Vinyl arenes, Anilines | N-(2-phenylpropyl)anilines | Up to 94% | Water | researchgate.net |

| Micellar catalysis with microwave heating | Anilines, Alkenes | Secondary and tertiary anilines | Good | Water | unisi.it |

Ruthenium-Catalyzed N-Alkylation via Hydrogen Borrowing

The "hydrogen borrowing" or "hydrogen autotransfer" methodology is an elegant and sustainable approach for C-N bond formation. nih.gov In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. organic-chemistry.org

Ruthenium complexes are highly effective catalysts for this transformation. organic-chemistry.orgarabjchem.org For example, [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos can catalyze the N-alkylation of primary and secondary amines with alcohols. organic-chemistry.org A simple amino amide ligand enables ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions, even at room temperature. organic-chemistry.org This method has been successfully applied to a wide range of substrates, including the synthesis of pharmaceuticals. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Amines, Alcohols | Secondary and Tertiary Amines | Atom-economical, water as byproduct | organic-chemistry.org |

| Ruthenium with amino amide ligand | Primary and Secondary Amines, Alcohols | N-alkylated amines | Mild conditions, including room temperature | organic-chemistry.org |

Iron-Catalyzed Reductive Functionalization of Nitro Compounds

The use of earth-abundant and inexpensive iron catalysts for the reduction of nitro compounds to anilines is a significant advancement in sustainable chemistry. sci-hub.st Iron catalysts have been shown to be effective in the chemoselective reduction of nitroarenes, tolerating a wide range of other functional groups. sci-hub.st

A simple, bench-stable [Fe(salen)₂]-μ-oxo precatalyst can be used for the reduction of nitro compounds at room temperature. nih.govacs.orgacs.org By choosing the appropriate reducing agent, such as pinacol (B44631) borane (B79455) (HBpin) or phenyl silane (B1218182) (H₃SiPh), it is possible to selectively reduce the nitro group while preserving other reducible functionalities like carbonyls. nih.govacs.orgacs.org Mechanistic studies suggest the involvement of a nitroso intermediate and an on-cycle iron hydride species. nih.govacs.orgacs.org Another approach utilizes an iron-based catalytic system of FeBr₂–Ph₃P for the reduction of nitroarenes with organosilanes, which also demonstrates high selectivity. sci-hub.st

| Catalyst System | Reducing Agent | Substrates | Key Features | Reference |

| [Fe(salen)₂]-μ-oxo | HBpin or H₃SiPh | Nitro aromatics and aliphatics | Room temperature, chemoselective | nih.govacs.orgacs.org |

| FeBr₂–Ph₃P | Organosilanes | Nitroarenes | Inexpensive, tolerates various functional groups | sci-hub.st |

| (Cyclopentadienone)iron Tricarbonyl | Trimethylamine N-oxide | Aniline, 3-phenyl-1-propanol | C-N bond formation under hydrogen borrowing conditions | acs.org |

Titanium-Mediated Hydroaminoalkylation Pathways

Titanium-catalyzed hydroaminoalkylation has emerged as a valuable tool for the direct addition of α-C(sp³)-H bonds of amines across C-C double and triple bonds. d-nb.infonih.gov This atom-economical method allows for the synthesis of a variety of substituted amines from readily available starting materials.

The hydroaminoalkylation of ethylene (B1197577) with secondary amines can be achieved using various titanium catalysts, such as [Ind₂TiMe₂] (Ind = η⁵-indenyl), without the need for high-pressure equipment. d-nb.info More recently, titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines has been developed to produce tertiary allylic amines with high yields and excellent stereoselectivity. nih.gov This transformation utilizes a cationic titanium catalyst system generated in situ. nih.gov A novel approach involving a Kulinkovich-de Meijere reaction, which is a titanium-mediated process, allows for the synthesis of diverse amino-ketone scaffolds from lactam-olefin building blocks. temple.edu

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| [Ind₂TiMe₂] | Ethylene, Secondary amines | N-propylanilines | No high pressure required | d-nb.info |

| Cationic titanium catalyst | Alkynes, Tertiary amines | Tertiary allylic amines | High yield and stereoselectivity | nih.gov |

| Titanium-mediated Kulinkovich-de Meijere | Lactam-olefins | Amino-ketone scaffolds | Access to diverse molecular scaffolds | temple.edu |

Manganese-Catalyzed Selective N-Alkylation

Manganese, being an earth-abundant and low-cost metal, has gained significant attention as a catalyst in organic synthesis. nih.gov Manganese pincer complexes have been shown to be particularly effective in the selective N-alkylation of amines with alcohols via the hydrogen borrowing strategy. nih.gov

A bis-NHC manganese complex has been reported to catalyze the selective N-alkylation of anilines with a broad range of alcohols, including challenging substrates like methanol, at room temperature. nih.gov Another highly active Mn(I) catalyst based on a nonsymmetric PN³-ligand scaffold also facilitates the N-alkylation of a wide variety of anilines and aliphatic amines with primary and secondary alcohols under mild conditions. colab.ws These manganese-catalyzed systems offer an efficient and atom-economic route to N-alkylated amines. nih.govcolab.ws

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| bis-NHC manganese complex | Anilines, Alcohols | N-alkylated anilines | Room temperature, broad substrate scope | nih.govrsc.org |

| Mn(I) with PN³-ligand | Anilines/Aliphatic amines, Alcohols | N-alkylated amines | Mild conditions, low catalyst loading | colab.ws |

| Mn(CO)₅Br with NNN ligand | Anilines, Benzylic/aliphatic alcohols | N-substituted anilines | Economical, yields from 35-95% | researchgate.net |

Multi-Component Coupling Strategies

Multi-component reactions offer a powerful approach to molecular complexity, allowing for the formation of several bonds in a single operation from three or more starting materials.

Phosphine-catalyzed reactions represent a cornerstone of modern organocatalysis. One notable application is the three-component coupling reaction to produce γ-oxo-α-amino acid derivatives. nii.ac.jp This process typically involves the reaction of an aldehyde, an amine source (such as phthalimide), and an acetylenecarboxylate in the presence of a phosphine catalyst like triphenylphosphine (B44618) (PPh₃). nii.ac.jpresearchgate.net

The reaction is believed to proceed through the in-situ formation of a vinylphosphonium salt from the acetylenecarboxylate and the phosphine. researchgate.netscirp.org This intermediate then participates in a cascade of reactions involving the other two components. Research has shown that this method can produce the desired γ-oxo-α-amino acid derivatives in moderate to good yields. nii.ac.jp For instance, the reaction of ethyl propiolate, phthalimide, and various aldehydes in the presence of PPh₃ yields the corresponding N-protected α-amino γ-oxo acid derivatives. researchgate.net While this method does not directly yield this compound, the resulting complex amino acid structures are valuable building blocks in medicinal chemistry. chemrxiv.org

The efficiency of the coupling is influenced by the choice of phosphine catalyst, solvent, and reaction temperature. researchgate.net Aromatic aldehydes are particularly effective substrates, leading to good product yields. researchgate.net

Table 1: Phosphine-Catalyzed Three-Component Coupling of Ethyl Propiolate, Phthalimide, and Aldehydes researchgate.net

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | N-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide | 83 |

| 4-Fluorobenzaldehyde | N-[1-Ethoxycarbonyl-3-oxo-3-(4-fluorophenyl)propyl]phthalimide | 75 |

| 4-Nitrobenzaldehyde | N-[1-Ethoxycarbonyl-3-oxo-3-(4-nitrophenyl)propyl]phthalimide | 40 |

| 2-Naphthaldehyde | N-[1-Ethoxycarbonyl-3-oxo-3-(2-naphthyl)propyl]phthalimide | 45 |

Palladium-catalyzed dehydrogenative aromatization has emerged as a powerful and environmentally friendly strategy for synthesizing anilines from non-aromatic precursors. rsc.org This method typically utilizes readily available cyclohexanone (B45756) derivatives and a nitrogen source to construct the aniline ring system. oup.comoup.com The synthesis of primary anilines can be selectively achieved from cyclohexanones and hydrazine (B178648) (N₂H₄) or ammonia (B1221849) (NH₃) using heterogeneous palladium catalysts. rsc.orgnih.gov

For the synthesis of this compound, this strategy would conceptually begin with 3-(3-phenylpropyl)cyclohexanone. In the presence of a palladium catalyst and a nitrogen source, the cyclohexanone would undergo condensation, followed by dehydrogenation to form the aromatic aniline product. Various catalytic systems have been developed to enhance selectivity and efficiency. For example, a hydroxyapatite-supported palladium nanoparticle catalyst (Pd/HAP) has been used with hydrazine as the nitrogen source. rsc.org Another advanced system employs an alumina-supported gold-palladium (Au-Pd) alloy nanoparticle catalyst, which facilitates aerobic dehydrogenative aromatization, using oxygen as the terminal oxidant and producing water as the only byproduct. oup.comoup.com

The key advantages of this approach are the circumvention of pre-functionalized arenes and the use of atom-economical nitrogen sources. rsc.orgnih.gov The regiochemistry of the final product is dictated by the substitution pattern of the initial cyclohexanone ring. oup.com

Table 2: Catalyst Systems for Dehydrogenative Aromatization to Primary Anilines

| Catalyst | Nitrogen Source | Oxidant/System | Key Feature | Reference |

|---|---|---|---|---|

| Pd/HAP | Hydrazine (N₂H₄) | Acceptorless | Suppresses secondary aniline formation. rsc.org | rsc.org |

| Au–Pd/Al₂O₃ | Hydrazine (N₂H₄) | Aerobic (O₂) | Environmentally friendly, uses O₂ as terminal oxidant. oup.comoup.com | oup.comoup.com |

| Pd@Mg(OH)₂ | Ammonia (NH₃) | Acceptorless | Concerted catalysis and adsorption control enhance selectivity. nih.gov | nih.gov |

Regioselective Functionalization via Organometallic Intermediates

Directing group strategies involving organometallic intermediates allow for precise C-H bond functionalization, enabling the introduction of substituents at specific positions on an aromatic ring.

Directed ortho-metalation (DoM) is a classic and powerful tool for the regioselective functionalization of aromatic compounds. arkat-usa.orgresearchgate.net In the context of anilines, the amino group must first be protected with a suitable directing metalating group (DMG), such as a pivaloyl (Piv) or carbamate (B1207046) (Boc) group. acs.orguvm.edu This N-protection serves two purposes: it prevents N-deprotonation and directs the organolithium base (typically n-BuLi or s-BuLi) to deprotonate the adjacent ortho C-H bond through coordination. arkat-usa.orgnih.gov

The resulting ortho-lithiated species can then be trapped with a wide range of electrophiles to introduce various functionalities. arkat-usa.org While highly effective for ortho-substitution, synthesizing a meta-substituted product like this compound via this method is not direct. A multi-step approach would be required, potentially starting with a substrate that already has a directing group at the meta position relative to the desired phenylpropyl chain, or by employing a lithium-halogen exchange on a meta-bromoaniline derivative followed by reaction with a suitable 3-phenylpropyl electrophile.

Iridium-catalyzed C-H borylation has become a premier method for the direct conversion of C-H bonds into valuable C-B bonds, which can be further elaborated through cross-coupling reactions. rsc.org The regioselectivity of the borylation is a critical aspect and is typically governed by steric factors, favoring the least hindered positions. rsc.org However, significant progress has been made in controlling the selectivity through the design of ligands and the use of directing groups. researchgate.netrsc.org

For the synthesis of this compound, a meta-selective C-H borylation of an N-protected aniline would be the key step. While standard iridium catalysts often yield mixtures of meta and para products, specialized ligands or directing strategies can steer the reaction towards the desired isomer. rsc.org For instance, modifying the bipyridine ligand on the iridium catalyst or using a transient directing group can alter the regiochemical outcome. researchgate.net More recently, it has been shown that modulating the diboron (B99234) reagent itself, for example using B₂eg₂ (from ethylene glycol) or B₂bg₂ (from butane-1,2-diol) instead of the common B₂pin₂, can achieve high ortho-selectivity for anilines. acs.orgacs.org Achieving meta-selectivity often relies on exploiting the steric environment of a 1,3-disubstituted arene. nih.gov Once the meta-borylated aniline is obtained, a subsequent Suzuki-Miyaura cross-coupling with a 3-phenylpropyl halide or equivalent would furnish the target molecule.

Heterogeneous Catalytic Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of nitriles is a widely used and industrially important method for the synthesis of primary amines. bme.hu This reaction involves the reduction of a nitrile group (-C≡N) to a primary amino group (-CH₂NH₂) using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. bme.hu

To synthesize this compound, the required precursor would be 3-(3-phenylpropyl)benzonitrile. The hydrogenation of this substrate would directly yield the desired product. A significant challenge in nitrile hydrogenation is controlling selectivity, as the intermediate imine can react with the product amine to form secondary and tertiary amine byproducts. bme.huresearchgate.net

Various catalysts, including palladium, platinum, and Raney nickel, are employed for this transformation. nih.govrsc.org Reaction conditions such as solvent, temperature, pressure, and the use of additives are optimized to maximize the yield of the primary amine. bme.hu For example, a study on the hydrogenation of 3-phenylpropionitrile, a close analogue, utilized a Pd/C catalyst in a biphasic system (dichloromethane/water) with acidic additives to achieve high conversion, although selectivity towards the primary amine was moderate. nih.gov In other systems, platinum on carbon (Pt/C) has shown surprising effectiveness for the selective hydrogenation of benzonitrile (B105546) and its homologues to primary amines under mild conditions. researchgate.net

Table 3: Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile (PPN) over 10% Pd/C nih.gov

| Catalyst/Substrate Ratio (g/g) | Reaction Time (h) | Conversion (%) | Selectivity to PPA (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 0.30 | 3.5 | 41 | 38 | 16 |

| 0.30 | 7.0 | 76 | 26 | 20 |

| 0.20 | 7.0 | 56 | 24 | 15 |

| 0.10 | 7.0 | 36 | 21 | 11 |

Conditions: 80 °C, 6 bar H₂, dichloromethane/water, NaH₂PO₄/H₂SO₄ additives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triphenylphosphine (PPh₃) |

| Ethyl propiolate |

| Phthalimide |

| N-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide |

| N-[1-Ethoxycarbonyl-3-oxo-3-(4-fluorophenyl)propyl]phthalimide |

| N-[1-Ethoxycarbonyl-3-oxo-3-(4-nitrophenyl)propyl]phthalimide |

| N-[1-Ethoxycarbonyl-3-oxo-3-(2-naphthyl)propyl]phthalimide |

| 3-(3-Phenylpropyl)cyclohexanone |

| Hydrazine (N₂H₄) |

| Ammonia (NH₃) |

| 3-(3-Phenylpropyl)benzonitrile |

| 3-Phenylpropionitrile (PPN) |

| 3-Phenylpropylamine (B116678) (PPA) |

| Benzonitrile |

| n-Butyllithium (n-BuLi) |

| s-Butyllithium (s-BuLi) |

| Bis(pinacolato)diboron (B₂pin₂) |

| B₂eg₂ |

Cyclization and Ring-Forming Reactions Incorporating Phenylpropylamine Units

The aniline core of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems through cyclization and annulation reactions. scripps.edu These reactions, which involve the formation of a new ring onto the existing aniline structure, are fundamental in constructing complex molecules like quinolines and tetrahydroquinolines. scripps.edursc.org Methodologies for these transformations are diverse, ranging from traditional acid-catalyzed processes to modern transition-metal-catalyzed and photocatalytic systems.

A prominent application of aniline derivatives in ring-forming reactions is the synthesis of the quinoline (B57606) scaffold, a privileged core structure in medicinal chemistry and materials science. rsc.org Various strategies have been developed to construct quinolines from anilines. sci-hub.se For instance, Brønsted acids can catalyze the cyclization of N-alkylanilines with alkynes or alkenes under metal-free conditions, using oxygen as the oxidant, to afford a range of quinoline derivatives in good yields. rsc.org The mechanism is proposed to proceed through an imine-N-oxide intermediate which then undergoes a Diels-Alder-type cyclization. rsc.org

Transition metals like palladium, ruthenium, and copper are also extensively used. Palladium-catalyzed tandem cyclization of N-alkylanilines with haloalkynes represents a powerful method for assembling substituted pyrrole (B145914) derivatives. researchgate.net More relevant to the aniline moiety, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) provides a mild and efficient route to 3-substituted quinolines. nih.govresearchgate.net This 6-endo-dig cyclization proceeds in moderate to good yields and tolerates a variety of functional groups. nih.gov

Furthermore, three-component reactions offer an efficient pathway to highly substituted quinolines. A ruthenium-catalyzed deaminative coupling of anilines, aldehydes, and allylamines has been shown to produce 2,3-disubstituted quinolines effectively. rsc.org Another approach involves a one-pot reaction of nitroarenes (which are reduced in situ to anilines), aldehydes, and phenylacetylene (B144264) in the presence of indium in aqueous media to yield quinoline derivatives. organic-chemistry.org

The synthesis of tetrahydroquinolines (THQs) from aniline derivatives is another significant transformation. A notable metal-free approach involves a B(C₆F₅)₃-catalyzed cascade reaction between tertiary anilines and electron-deficient alkynes. rsc.org This process occurs via a sequence of Friedel–Crafts alkylation, nih.govresearchgate.net-hydride transfer, and Mannich cyclization to build the THQ skeleton with high diastereoselectivity. rsc.org Visible-light-driven methods have also emerged, such as the diastereoselective annulation between alkyl anilines and dibenzoylethylenes to form functionalized THQs. nih.gov

The table below summarizes representative cyclization reactions using aniline analogues, illustrating the potential pathways for this compound.

| Aniline Derivative | Reaction Partner(s) | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| N-Benzyl aniline | Phenylacetylene | Trifluoromethanesulfonic acid (TfOH), O₂ | 2,4-Diphenylquinoline | 87 | rsc.org |

| Aniline | 4-Methoxybenzaldehyde, Triallylamine | (PCy₃)₂(CO)RuHCl | 2,3-Disubstituted quinoline | - | rsc.org |

| N-(3-Phenyl-2-propynyl)aniline | Iodine (I₂) | Sodium bicarbonate (NaHCO₃) | 3-Iodo-2-methyl-4-phenylquinoline | 78 | nih.gov |

| N,N-4-Trimethylaniline | β,γ-Alkynyl-α-ketoester | B(C₆F₅)₃ | Tetrahydroquinoline | 95 | rsc.org |

| 4'-N,N-Trimethylaniline | Dibenzoylethylene | Visible light | 3,4-Dibenzoyl-THQ | 55 | nih.gov |

Deaminative Functionalizations

Deaminative functionalization, where a primary amine group is cleaved and replaced, has become a powerful strategy for modifying core structures, offering alternatives to traditional cross-coupling reactions that rely on haloarenes. rsc.org For anilines like this compound, this involves transforming the amino group (-NH₂) into a versatile leaving group, often via in situ diazotization or activation into a pyridinium (B92312) salt, enabling subsequent C-N bond cleavage and functionalization. rsc.orgnih.govrsc.org

Ruthenium-catalyzed deaminative coupling provides a direct method to form new carbon-carbon or carbon-nitrogen bonds. nih.govias.ac.in A catalytic system generated from a tetranuclear Ru-H complex can effectively couple two primary amines to form secondary amines, or couple anilines with other primary amines to yield N-aryl secondary amines. nih.gov This process is driven by the release of ammonia and demonstrates high chemoselectivity. ias.ac.in The mechanism is thought to involve the formation of a ruthenium-imine species as a key intermediate. nih.gov

A significant advancement in deaminative C-C bond formation is the Suzuki-Miyaura-type coupling of anilines. researchgate.netnih.gov This reaction utilizes nitrate (B79036) as a diazotization reagent, which is synergistically reduced by bisulfite and boronic acids. nih.gov This allows for the in situ generation of a diazonium species from the aniline, which then undergoes a palladium-catalyzed cross-coupling with a boronic acid to form a biaryl product. The method is notable for its use of low-hazard, readily available reagents and broad functional group tolerance. researchgate.netnih.gov

Radical-based deaminative strategies have also expanded the toolkit for amine functionalization. rsc.org Primary amines can be converted into redox-active precursors, such as Katritzky pyridinium salts, which can then generate carbon-centered radicals under photoredox catalysis. whiterose.ac.uk These radicals can participate in various transformations. For example, a visible-light-mediated three-component reaction has been developed where benzylic radicals, generated deaminatively from the corresponding pyridinium salts, react with styrenes and electron-rich heterocycles to afford densely functionalized 1,1-diarylalkanes. whiterose.ac.uk Another innovative application is the photoredox-catalyzed deaminative radical cascade involving 1,7-dienes, which leads to the formation of complex heterocyclic structures like benzoazepinones. thieme-connect.com

The following table presents examples of deaminative functionalization reactions performed on aniline and related primary amine substrates.

| Substrate | Coupling Partner | Catalyst/Reagent | Product | Yield (%) | Reference |

| Aniline | 3,4,5-Trimethoxybenzylamine | Ru-H complex / Catechol ligand | N-(3,4,5-Trimethoxybenzyl)aniline | 88 | nih.gov |

| Aniline | Phenylboronic acid | Pd(OAc)₂, NaNO₂, NaHSO₃ | Biphenyl | 95 | nih.gov |

| 3-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂, NaNO₂, NaHSO₃ | 3-Bromo-4'-methylbiphenyl | 75 | nih.gov |

| 3-Phenyl-1-propanamine | 3-Phenyl-1-propanamine | Ru-H complex / Catechol ligand | Bis(3-phenylpropyl)amine | 42 | nih.gov |

| Benzylamine Pyridinium Salt | Styrene, Indole (B1671886) | Ir(dtbbpy)(ppy)₂ / Visible Light | 3-(1,2-Diphenylethyl)-1H-indole | 63 | whiterose.ac.uk |

Mechanistic Elucidation of Transformations Involving 3 3 Phenylpropyl Aniline

Reaction Pathway Investigations

Investigating the reaction pathways provides a fundamental understanding of how 3-(3-Phenylpropyl)aniline is formed and how it participates in further chemical synthesis.

The primary industrial route to aromatic amines such as this compound is the catalytic hydrogenation of the corresponding nitroaromatic compound, 1-nitro-3-(3-phenylpropyl)benzene. The mechanism of this transformation is complex and highly dependent on the catalyst and reaction conditions. nih.govlboro.ac.uk Two main pathways are generally considered: the direct pathway and the condensation pathway. nih.gov

Direct Pathway: This route involves the stepwise reduction of the nitro group without the condensation of intermediates. The reaction over noble metal catalysts like Platinum (Pt) and Palladium (Pd) is believed to proceed primarily through this pathway. lboro.ac.ukmdpi.com Using density functional theory (DFT), studies on Pt surfaces have shown that the reduction of nitrobenzene (B124822) to aniline (B41778) involves a series of hydrogenation and dehydration steps. lboro.ac.uk The process initiates with the formation of a nitroso intermediate (e.g., nitrosobenzene), followed by further reduction to a hydroxylamine (B1172632) derivative (e.g., N-phenylhydroxylamine). nih.gov The final step is the hydrogenolysis of the hydroxylamine to yield the primary amine and water. nih.gov The phenyl group's adsorption and desorption on the catalyst surface have been found to significantly impact the kinetic barriers of these steps. lboro.ac.uk

Condensation Pathway: This pathway becomes more significant with non-noble metal catalysts, such as Nickel (Ni) or Iron (Fe), and under specific reaction conditions. mdpi.comnih.gov It involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound (e.g., azoxybenzene). This azoxy intermediate is then sequentially reduced to an azo compound (e.g., azobenzene) and a hydrazo compound (e.g., 1,2-diphenylhydrazine), which is finally cleaved to give two molecules of the aniline. nih.gov

The choice of catalyst is critical. On non-noble metals like Ni, the reaction mechanism tends to proceed through direct N-O bond dissociation to generate nitroso intermediates. mdpi.com In contrast, on noble metals like Pd, a hydrogen attack is necessary to activate the N-O bond. mdpi.com The development of bimetallic catalysts, such as CuPd/SiO₂, aims to combine the enhanced H₂ dissociation ability of one metal with the reactivity of another to improve catalytic performance. nih.govmdpi.com

| Reaction Pathway | Key Intermediates | Typical Catalysts | Reference |

|---|---|---|---|

| Direct Pathway | Nitrosoarene, N-Arylhydroxylamine | Pt, Pd | lboro.ac.uknih.gov |

| Condensation Pathway | Nitrosoarene, N-Arylhydroxylamine, Azoxyarene, Azoarene, Hydrazoarene | Ni, Fe | nih.govmdpi.com |

N-alkylation of anilines, including this compound, is a fundamental process for synthesizing more complex secondary and tertiary amines. A prominent and sustainable method is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) mechanism, often catalyzed by transition metal complexes. nih.govresearchgate.net

This process typically involves the use of an alcohol as the alkylating agent. The proposed catalytic cycle for a ruthenium-based catalyst proceeds as follows:

Oxidation: The catalyst oxidizes the alcohol to the corresponding aldehyde, releasing a metal-hydride species.

Condensation: The aniline (e.g., this compound) condenses with the in situ-generated aldehyde to form an imine or iminium ion intermediate.

Reduction: The metal-hydride species, formed in the first step, reduces the imine intermediate to the final N-alkylated aniline product, regenerating the active catalyst. unica.it

Kinetic studies, such as Kinetic Isotope Effect (KIE) and Hammett analyses, provide deeper insights into the rate-determining step, which is often the initial alcohol dehydrogenation. unica.it Tungsten and ruthenium complexes have proven effective for this transformation, tolerating a wide range of functional groups. nih.govresearchgate.net

Reductive amination is another key method, typically involving the reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent. rsc.orgthieme-connect.com The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. rsc.org For less reactive, electron-deficient anilines, powerful reducing systems like BH₃·THF/TMSCl/DMF may be required to achieve high conversion. thieme-connect.com

| Method | Alkylating Agent | Key Intermediate | Typical Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen (BH) | Primary Alcohol | Aldehyde, Imine | Ru(II) or W complexes | nih.govresearchgate.net |

| Reductive Amination | Aldehyde/Ketone | Imine/Enamine | NaBH(OAc)₃, BH₃·THF | rsc.orgthieme-connect.com |

Multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step. Anilines are common components in MCRs like the Povarov, Ugi, and Kabachnik-Fields reactions. researchgate.netrsc.org

The Povarov reaction, for instance, can synthesize substituted quinolines from an aniline, an aldehyde, and an activated alkene or alkyne. researchgate.netacs.org The mechanism of this reaction is a subject of debate, with two primary hypotheses:

Stepwise Pathway: This involves an initial condensation of the aniline and aldehyde to form an N-arylimine. This imine then undergoes a Lewis or Brønsted acid-catalyzed Mannich-type reaction followed by a Friedel-Crafts cyclization. researchgate.net

Concerted Pathway: This proposes an asynchronous, concerted [4+2] cycloaddition (hetero-Diels-Alder) reaction between the N-arylimine and the dienophile. researchgate.net

Computational studies using DFT have been instrumental in dissecting these pathways. acs.orgdiva-portal.org For the B(C₆F₅)₃-initiated aldehyde-aniline-alkyne reaction, mechanistic experiments combined with computational analysis revealed that the reaction proceeds via an imine intermediate. The subsequent cyclization step's favorability depends on the alkyne substituent's ability to stabilize the positive charge buildup during the ring-forming process. acs.org These studies help rationalize regioselectivity and predict reactivity for substrates like this compound. rsc.org

The 3-phenylpropyl side chain of the title compound offers a unique scaffold for intramolecular cyclization reactions, providing access to various heterocyclic structures. A notable example is the palladium-catalyzed remote ortho-C–H alkenylation of phenylpropylamine derivatives. rsc.org Mechanistic studies suggest a Pd(II)/Pd(0) catalytic cycle. The key step is the formation of a seven-membered cyclopalladated intermediate, which facilitates the activation of the otherwise unreactive ortho-C–H bond of the phenyl ring. This palladacycle then undergoes alkene insertion and β-hydride elimination to yield the cyclized product. rsc.org The use of additives like (n-BuO)₂PO₂H can act as a ligand to facilitate this C-H activation step. rsc.org

Other potential cyclizations for derivatives of this compound could involve reactions like intramolecular Heck reactions or transition-metal-free cyclizations of suitably functionalized precursors, such as 2-(gem-dibromovinyl)anilines, which can cyclize to form indoles. acs.orgrsc.org

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of transient intermediates are paramount for validating proposed reaction mechanisms. This is often achieved through a synergistic combination of spectroscopic techniques and computational modeling.

In the study of catalytic transformations of anilines and their precursors, various methods are employed to identify key intermediates.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: In situ IR studies have been used to observe the surface species during the hydrogenation of nitrobenzene on different metal catalysts. These studies experimentally confirmed the presence of nitrosobenzene (B162901) intermediates on Ni/SiO₂ and CuPd/SiO₂ surfaces. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and characterizing paramagnetic species, such as on-cycle metal-hydride complexes or radical intermediates. It was used in conjunction with other techniques to propose an iron hydride as a key intermediate in the reduction of nitro compounds. nih.gov EPR can also be used to characterize the coordination environment of metal catalysts, such as Cu(II) complexes used in C-N bond formation. mdpi.com

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These techniques are crucial for identifying plausible intermediates by exposing them to catalytic conditions and analyzing the products. nih.gov In some cases, stable catalyst-substrate complexes, which are proposed as reaction intermediates, can be isolated and fully characterized using NMR and single-crystal X-ray diffraction. For example, bis(anilino)palladium(II) and bis(guanidino)palladium(II) complexes have been isolated, providing strong support for their role in the catalytic guanylation of anilines. beilstein-journals.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are indispensable for modeling reaction pathways and the structures of transient species that are difficult or impossible to observe experimentally. mdpi.comdiva-portal.org DFT can be used to calculate the energies of intermediates and transition states, providing a detailed reaction energy profile. lboro.ac.ukmdpi.com It has been used to rationalize the different mechanisms of nitrobenzene hydrogenation on noble versus non-noble metals and to model the structure of active species like the seven-membered palladacycle in C-H activation. mdpi.comrsc.org

This combined approach of spectroscopic observation and computational validation provides a robust framework for elucidating the complex mechanisms involved in reactions of this compound.

Characterization of Reactive Organometallic Intermediates

The study of transformations involving aniline derivatives frequently involves the formation and subsequent reaction of organometallic intermediates, particularly in metal-catalyzed processes like palladium-catalyzed cyclizations. rsc.orgwiley.comrsc.org While direct studies on this compound are not extensively detailed in the available literature, the characterization of intermediates in analogous aniline reactions provides significant insight. In palladium-catalyzed reactions, the formation of organopalladium species is a critical step. For instance, in the oxidative cyclization of anilines, aminopalladation intermediates are proposed. rsc.org

In reactions forming heterocyclic structures like quinolines or indoles from aniline precursors, various organometallic species have been proposed and studied. For example, in the palladium-catalyzed synthesis of indoles from N-aryl imines (which can be formed from anilines), the mechanism is thought to involve the formation of a palladium complex that facilitates C-H activation. organic-chemistry.org Similarly, the synthesis of quinolines via palladium-catalyzed annulation of tertiary anilines involves dual C-H bond activation, proceeding through a proposed alkyl-palladium intermediate (V), which then undergoes β-H elimination. acs.org

The direct visualization and characterization of such intermediates are challenging due to their often transient nature. However, techniques like high-resolution non-contact atomic force microscopy (nc-AFM) have been employed to observe organometallic intermediates in surface-coupling reactions, revealing structures like radical dimers connected by a C-Cu-C bridge in Ullmann-type reactions. mdpi.com In nickel-catalyzed cross-coupling reactions, organometallic Ni(III) complexes have been isolated and characterized, providing strong evidence for their direct involvement in the catalytic cycle. researchgate.net These studies underscore the importance of metal-ligand interactions in determining the reaction pathway and selectivity. For a molecule like this compound, intramolecular cyclization could be facilitated by a directed ortho-palladation, forming a six-membered palladacycle, which would be a key reactive intermediate en route to products like tetrahydroquinolines.

Kinetic and Stereochemical Investigations

Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. libretexts.orgrsc.org This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.org

In the context of transformations involving aniline derivatives, KIE studies have been instrumental. For example, in the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines to form indoles, KIE studies helped to support a mechanism involving imine–enamine tautomerization, palladation, and reductive elimination. organic-chemistry.org A study on the palladium-catalyzed annulation of tertiary anilines via dual C-H bond activation revealed through KIE experiments that the C-H bond cleavage is not the turnover-limiting step of the reaction. acs.org

Another investigation into the reductive functionalization of nitro compounds, which produce anilines, used KIE analysis to probe the mechanism. nih.gov Ruthenium-catalyzed C-N bond activation reactions also employed KIE studies, which, along with computational analysis, helped to elucidate the reaction pathway. marquette.edu Specifically, a small kinetic isotope effect (KIE = 0.9) was observed in one such study. researchgate.net In a different system involving the direct synthesis of indolines from 1-nitro-2-(3-phenylpropyl)benzene, a significant kinetic isotope effect of kH/kD = 6.19 was observed, indicating that C-H bond breaking is involved in the rate-determining step. ethz.ch

These examples, while not all directly involving this compound, illustrate how KIE data is interpreted to understand the crucial steps of related transformations. A KIE value significantly greater than 1 typically indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org

Table 1: Representative Kinetic Isotope Effect (KIE) Data in Aniline-Related Transformations

| Reaction Type | Substrate Type | Observed KIE (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Annulation of Tertiary Anilines | Tertiary Anilines | ~1.0 | C-H bond scission is not the turnover-limiting step. | acs.org |

| Ru-Catalyzed C-N Bond Activation | Anilines/Imines | 0.9 | Suggests C-H bond cleavage is not rate-determining. | researchgate.net |

| Intramolecular C-H Amination | 1-Nitro-2-(3-phenylpropyl)benzene | 6.19 ± 0.05 | C-H bond cleavage is part of the rate-determining step. | ethz.ch |

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another) is paramount in organic synthesis. masterorganicchemistry.comkhanacademy.org In transformations involving this compound, these factors would dictate the formation of specific isomers of cyclic products, such as substituted tetrahydroquinolines.

Regioselectivity: The functionalization of the aniline ring is governed by the directing effects of the amino group and the phenylpropyl substituent. The amino group is a strong ortho-, para- director in electrophilic aromatic substitution. However, the regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, in electrophilic aromatic substitutions, solid acid catalysts like zeolites can favor the formation of the para-isomer due to shape-selectivity within their pores. researchgate.net In palladium-catalyzed cyclizations, regioselectivity can be achieved through directed C-H activation, often favoring the less sterically hindered ortho position. rsc.org

Stereoselectivity: The synthesis of chiral molecules from achiral starting materials often relies on stereoselective reactions. In the context of synthesizing substituted tetrahydroquinolines from anilines, both diastereoselectivity and enantioselectivity are important. nih.govsoton.ac.uk For example, a three-component cascade reaction to form highly substituted 1,2,3,4-tetrahydroquinolines showed that electron-rich aldehydes led to better conversions and that the nature of substituents influenced the diastereoselectivity of the products. nih.gov The use of chiral catalysts or auxiliaries is a common strategy to induce enantioselectivity. In one study, imines were activated by N-glycosylation, and subsequent addition of organometallic reagents proceeded with high diastereoselectivity to form α-arylalkylamines. znaturforsch.comresearchgate.net The choice of the organometallic reagent and solvent was found to be crucial for the level of stereocontrol. znaturforsch.com

The table below summarizes how reaction parameters can influence the outcome in the synthesis of tetrahydroquinoline scaffolds, a likely transformation for this compound.

Table 2: Factors Influencing Selectivity in Tetrahydroquinoline Synthesis

| Reaction Type | Variable Parameter | Effect on Selectivity | Example Finding | Reference |

|---|---|---|---|---|

| Three-Component Cascade | Aldehyde Electronics | Regio- and Diastereoselectivity | Electron-rich aldehydes resulted in better conversion and influenced diastereomeric ratios. | nih.gov |

| Aza-Diels-Alder | Catalyst (Lewis Acid) | Diastereoselectivity | CAN-catalyzed reaction yielded 4-alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines with high diastereoselectivity. | nih.gov |

| Asymmetric Addition to Imines | Organometallic Reagent | Diastereoselectivity | Conversion of a glycosylated iminium salt with diethylzinc (B1219324) gave excellent diastereoselectivity (79% S vs 3.5% R). | znaturforsch.comresearchgate.net |

| Cyclocondensation | Substituents on Aryl Amine | Reaction Rate/Yield | Anilines with electron-donating groups were more reactive than those with electron-withdrawing groups. | koreascience.kr |

Advanced Spectroscopic and Analytical Characterization of 3 3 Phenylpropyl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms within a molecule. For derivatives of 3-(3-phenylpropyl)aniline, the ¹H NMR spectra exhibit characteristic signals corresponding to the aromatic and aliphatic protons.

In a representative derivative, N-methyl-N-(3-phenylpropyl)aniline, the aromatic protons of the C₆H₂ and C₆H₅ groups appear as multiplets in the range of δ 7.32-7.20 ppm and δ 6.70-6.68 ppm, respectively. rsc.org The aliphatic protons of the propyl chain show distinct signals: the methylene (B1212753) group attached to the nitrogen (PhNCH₂) resonates as a triplet at δ 3.38-3.35 ppm, the methyl group on the nitrogen (PhNCH₃) appears as a singlet at δ 2.94 ppm, the methylene group attached to the phenyl ring (PhCH₂) gives a triplet at δ 2.69-2.66 ppm, and the central methylene group of the propyl chain presents as a multiplet at δ 1.97-1.91 ppm. rsc.org The coupling patterns, such as triplets and multiplets, arise from the spin-spin interactions between adjacent non-equivalent protons and are crucial for confirming the connectivity of the carbon skeleton.

For the related compound N-(3-phenyl-propyl)acetamide, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the acetyl group's methyl protons and the central methylene protons of the propyl chain at δ 1.75-1.97 ppm. rsc.org The methylene group adjacent to the phenyl ring resonates as a triplet at δ 2.66 ppm (J = 7.3 Hz), and the methylene group attached to the nitrogen appears as a quartet at δ 3.29 ppm (J = 7.1 Hz). rsc.org The amide proton gives a broad singlet at δ 5.60 ppm, while the phenyl protons are observed as a multiplet between δ 7.05-7.40 ppm. rsc.org

The chemical shifts can be influenced by the solvent used and the presence of various functional groups, which can cause both shielding and deshielding effects. msu.edu For instance, the presence of an electronegative atom generally shifts the signals of nearby protons downfield. pdx.edu

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-methyl-N-(3-phenylpropyl)aniline rsc.org | C₆H₂ | 7.32-7.29 | m |

| C₆H₅ | 7.26-7.20 | m | |

| C₆H₃ | 6.70-6.68 | m | |

| PhNCH₂ | 3.38-3.35 | t | |

| PhNCH₃ | 2.94 | s | |

| PhCH₂ | 2.69-2.66 | t | |

| -CH₂- | 1.97-1.91 | m | |

| N-(3-phenyl-propyl)acetamide rsc.org | Ar-H | 7.05-7.40 | m |

| NH | 5.60 | br s | |

| N-CH₂ | 3.29 | q | |

| Ph-CH₂ | 2.66 | t |

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For N-(3-phenyl-propyl)acetamide, the ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at δ 170.40 ppm. The aromatic carbons of the phenyl ring appear at δ 141.16, 128.06, 128.00, and 125.59 ppm. The aliphatic carbons of the propyl chain are observed at δ 38.90 (N-CH₂), 32.90 (Ph-CH₂), and 30.71 (-CH₂-), with the acetyl methyl carbon at δ 22.72 ppm. rsc.org

In the case of N-(3-phenylpropyl)aniline, the ¹³C NMR spectrum reveals signals for the aromatic carbons, with those of the aniline (B41778) ring being distinct from the phenylpropyl substituent. semanticscholar.org The chemical shifts of the carbons in the propyl chain provide further confirmation of the structure. The presence of substituents on the aniline ring, as in N-(3-Phenylpropyl)-4-bromo-aniline, influences the chemical shifts of the aromatic carbons due to electronic effects. spectrabase.com

The analysis of ¹³C NMR spectra, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the differentiation between CH, CH₂, and CH₃ groups, providing a complete picture of the carbon skeleton. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for N-(3-phenyl-propyl)acetamide rsc.org

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O | 170.40 |

| Aromatic C | 141.16 |

| Aromatic CH | 128.06 |

| Aromatic CH | 128.00 |

| Aromatic CH | 125.59 |

| N-CH₂ | 38.90 |

| Ph-CH₂ | 32.90 |

| -CH₂- | 30.71 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, MS provides unequivocal confirmation of their identity.

The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For instance, N-(3-phenylpropyl)aniline has a molecular weight of 211.31 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. semanticscholar.org

Electron ionization (EI) is a common technique used in MS, which involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For N-(3-phenylpropyl)aniline derivatives, common fragmentation pathways may involve cleavage of the C-C bonds in the propyl chain or cleavage of the C-N bond. The analysis of these fragment ions helps to piece together the structure of the original molecule. semanticscholar.org For example, in a related compound, the fragmentation pattern revealed characteristic ions that confirmed the proposed structure. rdd.edu.iq

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of a this compound derivative would be expected to show characteristic absorption bands. These include N-H stretching vibrations for secondary amines in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic rings around 3000-3100 cm⁻¹, aliphatic C-H stretching between 2800-3000 cm⁻¹, and C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region. vulcanchem.com

Raman spectroscopy provides complementary information to FTIR. The Raman spectra of phenyl derivatives show characteristic bands for ring stretching, C-H vibrations, and other functional groups. ifremer.frresearchgate.net For instance, the N≡N stretching in diazonium salts, which can be synthesized from primary amines, gives a strong signal in the 2285-2305 cm⁻¹ range. ifremer.fr The analysis of the vibrational spectra can also be aided by computational methods to assign the observed bands to specific vibrational modes. dntb.gov.ua

Solid-State Characterization Techniques

While NMR and MS are typically used for the analysis of compounds in solution or the gas phase, solid-state techniques are crucial for understanding the properties of materials in their crystalline form.

Surface and Nanoscale Characterization

The performance of heterogeneous catalysts, which could be employed in the synthesis of This compound (e.g., through reductive amination or N-alkylation routes), is intrinsically linked to their physical and chemical surface properties. Techniques such as TEM, XPS, and BET/BJH analysis are crucial for elucidating these characteristics.

Transmission Electron Microscopy (TEM) of Catalytic Materials

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and dispersion of metal nanoparticles on a catalyst support. For a hypothetical catalyst, such as palladium supported on alumina (B75360) (Pd/Al₂O₃) used for aniline synthesis, TEM analysis would provide critical insights into the metallic phase. nih.govacs.org

Researchers would examine TEM images to determine the average particle size of the active metal and observe their distribution on the support material. A uniform dispersion of nanoparticles is generally desirable for maximizing the number of active sites available for the reaction. For instance, in the hydrogenation of nitroaromatics to form anilines, the size of the palladium crystallites can significantly influence the reaction's selectivity and activity. nih.govacs.org The morphology, such as whether the particles are spherical, cuboctahedral, or irregular, can also be determined and correlated with catalytic performance. nih.govacs.org

Table 1: Illustrative TEM Data for a Hypothetical Catalyst Used in Aniline Derivative Synthesis

| Catalyst Sample | Support Material | Active Metal | Average Particle Size (nm) | Particle Size Distribution (nm) | Morphology |

|---|---|---|---|---|---|

| Catalyst A | γ-Alumina | Palladium (Pd) | 5.2 | 3.5 - 7.0 | Truncated Cuboctahedron |

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis (ICP-OES)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a catalyst's surface. For a catalyst used in the synthesis of aniline derivatives, XPS could verify the presence of the active metal and support materials and, crucially, determine the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)), which is often key to its catalytic activity. researchgate.net

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) provides a complementary, bulk elemental analysis. After digesting the catalyst sample, ICP-OES can precisely quantify the weight percentage of the active metal, ensuring it matches the intended loading. nih.gov This is vital for reproducibility and for calculating turnover frequencies.

Table 2: Representative Elemental Analysis Data for a Hypothetical Pd/SiO₂ Catalyst

| Analytical Technique | Element | Intended Loading (wt%) | Measured Loading (wt%) | Surface Oxidation State (XPS) |

|---|---|---|---|---|

| ICP-OES | Palladium (Pd) | 0.50 | 0.48 ± 0.02 | N/A |

| XPS | Palladium (Pd) | N/A | Surface At% ~1.2 | Pd(0) 75%, Pd(II) 25% |

| XPS | Silicon (Si) | N/A | Surface At% ~30 | Si(IV) as SiO₂ |

Surface Area and Pore Size Analysis (BET, BJH)

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of a porous material, such as a catalyst support. nih.govacs.org A high surface area generally allows for better dispersion of the active catalytic phase, increasing the number of accessible active sites. nih.gov The analysis involves the physisorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures. nih.govacs.org

Table 3: Example Surface and Pore Analysis Data for Catalyst Supports

| Support Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| γ-Alumina | 145 | 0.65 | 18 |

| Mesoporous Silica (B1680970) (MCM-41) | 950 | 0.98 | 3.5 |

Chromatographic Purity and Separation Methods (GC, LCMS)

Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LCMS) are indispensable tools for monitoring reaction progress, determining product purity, and separating components in the synthesis of compounds like This compound . frontiersin.orgnih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent method for assessing purity. Derivatization may sometimes be employed to increase the volatility of analytes like anilines, which possess active amine groups. jfda-online.com A typical GC method would involve optimizing the column type, temperature program, and carrier gas flow rate to achieve a good separation of the starting materials, intermediates, the final product, and any byproducts.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a highly versatile and sensitive technique suitable for a wide range of organic molecules, including those that are not amenable to GC. frontiersin.orgnih.gov For analyzing a reaction mixture from a synthesis of an aniline derivative , a reverse-phase high-performance liquid chromatography (HPLC) method would typically be developed. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mass spectrometer provides molecular weight information, which is invaluable for confirming the identity of the product and detecting impurities. frontiersin.orgnih.gov Chiral HPLC can be used to separate enantiomers of chiral diarylamine analogs. nih.gov

Table 4: Illustrative Chromatographic Conditions for the Analysis of an Aniline Derivative

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Typical Retention Time |

|---|---|---|---|---|

| GC-MS | DB-5 (30 m x 0.25 mm) | Helium (1 mL/min) | Mass Spectrometry (EI) | 12.5 min |

Computational Chemistry and Theoretical Investigations of 3 3 Phenylpropyl Aniline

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311++G(d,p) are frequently used to predict the properties of organic molecules with high accuracy. researchgate.net These calculations are instrumental in determining the molecular geometry, vibrational frequencies, and NMR chemical shifts of compounds like 3-(3-phenylpropyl)aniline.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propyl chain. DFT calculations can be employed to identify the stable conformers and the transition states connecting them on the potential energy surface. For analogous molecules, geometry optimization is typically performed to find the lowest energy conformation. scispace.com

In the case of this compound, the orientation of the phenyl and aniline (B41778) rings relative to the propyl chain would be a key determinant of conformational stability. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional structure of the molecule. For a related compound, 3-phenylpropylamine (B116678), DFT calculations have been used to determine its optimized structural parameters. researchgate.net A similar approach for this compound would likely reveal the intricate interplay of steric and electronic effects that govern its preferred shape.

Table 1: Representative Theoretical Bond Lengths and Angles for Aniline Derivatives from DFT Calculations

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| H-N-H | ~113° | |

| C-N-H | ~115° |

Note: These are typical values for aniline derivatives and are presented for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. researchgate.netasianpubs.org The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. sphinxsai.com

For this compound, a theoretical vibrational analysis would help in the assignment of the various vibrational modes. This includes the characteristic N-H stretching and bending vibrations of the aniline moiety, the C-H stretching of the aromatic rings and the alkyl chain, and the various skeletal vibrations of the molecule. Such theoretical spectra can be compared with experimental data to confirm the molecular structure. sphinxsai.com Studies on similar molecules have shown a good correlation between calculated and experimental vibrational frequencies. asianpubs.org

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Aniline Derivatives

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3400 - 3500 |

| N-H Asymmetric Stretch | -NH₂ | 3500 - 3600 |

| N-H Scissoring | -NH₂ | 1590 - 1650 |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

Note: These are representative frequency ranges. The exact values for this compound would depend on its specific molecular structure and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT have become a standard practice. These calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with considerable accuracy.

For this compound, computational NMR predictions would be invaluable in assigning the signals in the experimental spectra to specific nuclei within the molecule. The chemical shifts are sensitive to the local electronic environment of each atom, and therefore, accurate predictions can help in confirming the connectivity and conformation of the molecule. researchgate.net

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for Aniline and Related Structures

| Carbon Atom | Environment | Typical Predicted Chemical Shift (ppm) |

|---|---|---|

| C-NH₂ | Aniline Ring | 146 - 148 |

| C-ortho | Aniline Ring | 115 - 119 |

| C-meta | Aniline Ring | 129 - 130 |

| C-para | Aniline Ring | 118 - 122 |

| C-ipso | Phenyl Ring | ~142 |

| C-ortho/meta/para | Phenyl Ring | 126 - 129 |

Note: These are illustrative values. The actual chemical shifts for this compound would be influenced by the propyl chain and the substitution pattern.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide key insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the phenyl ring. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and the energy required for electronic excitation. thaiscience.infoajchem-a.com

Table 4: Illustrative HOMO-LUMO Energies and Gaps for Aniline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | ~ -5.5 | ~ -0.3 | ~ 5.2 |

| Substituted Anilines | Varies with substituent | Varies with substituent | Varies |

Note: These are approximate values for illustrative purposes. The specific energies for this compound would need to be calculated.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. mdpi.com It provides a description of the bonding in terms of localized orbitals.

In this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring, a key feature of aniline chemistry. It can also reveal interactions between the orbitals of the propyl chain and the aromatic systems. The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of intramolecular charge transfer and its contribution to the stability of the molecule.

Table 5: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

For a molecule like this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored in shades of red and yellow) and regions of positive electrostatic potential (colored in shades of blue). The negative regions indicate electron-rich areas that are susceptible to electrophilic attack, while the positive regions are electron-poor and prone to nucleophilic attack.

In the case of this compound, the primary sites of negative potential are anticipated to be located around the nitrogen atom of the aniline group and the π-electron clouds of the two aromatic rings. The lone pair of electrons on the nitrogen atom makes it a strong center for electrophilic attack. The phenyl rings, due to their delocalized π-electron systems, also represent areas of high electron density.

Conversely, the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. Computational studies on similar molecules, such as aniline and substituted anilines, consistently show these patterns of charge distribution. For instance, in aniline, the most negative potential is localized on the nitrogen atom, while the regions of positive potential are found around the amino hydrogens and the ring hydrogens researchgate.netresearchgate.netthaiscience.info.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Susceptibility |

| Aniline Nitrogen Atom | Negative | Electrophilic Attack |

| Phenyl Rings (π-system) | Negative | Electrophilic Attack |

| Amino Group Hydrogens | Positive | Nucleophilic Attack |

| Aromatic Ring Hydrogens | Positive | Nucleophilic Attack |

Fukui Functions for Electrophilic and Nucleophilic Attack

Fukui functions are another key concept in conceptual density functional theory (DFT) used to predict the reactivity of different sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r): for radical attack.